

## Potential off-target effects of SIAIS164018

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | SIAIS164018 |           |
| Cat. No.:            | B12405786   | Get Quote |

## **Technical Support Center: SIAIS164018**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SIAIS164018**, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] This guide is intended for researchers, scientists, and drug development professionals.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of SIAIS164018?

A1: **SIAIS164018** is a PROTAC-based degrader that simultaneously targets ALK and EGFR for ubiquitination and subsequent proteasomal degradation.[1][2] It is composed of a ligand for ALK and EGFR, a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation flags the target proteins for destruction by the cell's natural protein disposal machinery.

Q2: What are the known on-targets of **SIAIS164018**?

A2: The primary, intended on-targets of **SIAIS164018** are Anaplastic Lymphoma Kinase (ALK), including the G1202R mutant, and Epidermal Growth Factor Receptor (EGFR), including the L858R + T790M mutant.[3][4]

Q3: What are the known off-target effects of **SIAIS164018**?



A3: **SIAIS164018** has been shown to degrade several other oncoproteins involved in metastasis. These include Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[3][4] Additionally, it has been observed to down-regulate the protein levels of FER, RSK1, and GAK.[1][2] A kinome scan revealed a "reshuffling" of the kinome profile when compared to its precursor, Brigatinib, indicating a broader range of kinase interactions.[3][4]

Q4: Has SIAIS164018 undergone clinical trials?

A4: As of late 2025, there is no publicly available information indicating that **SIAIS164018** has entered clinical trials. PROTACs are an emerging class of drugs with several candidates in clinical development for various diseases.[5][6][7]

### **Troubleshooting Guide**

This section addresses specific issues that researchers may encounter during their experiments with **SIAIS164018**, with a focus on potential off-target effects.

Issue 1: Unexpected cellular phenotype observed that is inconsistent with ALK and EGFR degradation.

- Possible Cause: The observed phenotype may be due to the degradation of known offtargets such as FAK, PYK2, PTK6, FER, RSK1, or GAK, or other, yet unidentified, off-target proteins.
- Troubleshooting Steps:
  - Validate Off-Target Degradation: Perform western blotting or targeted proteomics to quantify the levels of known off-target proteins (FAK, PYK2, PTK6, FER, RSK1, GAK) in your experimental system following SIAIS164018 treatment.
  - Rescue Experiments: If a specific off-target is suspected, perform a rescue experiment by overexpressing a non-degradable mutant of the suspected off-target protein. If the phenotype is reversed, it suggests the involvement of that off-target.
  - Broad Kinome Profiling: For a comprehensive analysis, consider performing a kinomewide activity or binding assay to identify all potential kinase off-targets in your specific cell



line.

Issue 2: Discrepancies in cell viability or apoptosis data across different cell lines.

- Possible Cause: The expression levels of on- and off-target proteins can vary significantly between different cell lines, leading to varied responses to SIAIS164018.
- Troubleshooting Steps:
  - Baseline Protein Expression: Profile the baseline protein expression levels of ALK, EGFR, and known off-targets in the cell lines being used.
  - Correlate Expression with Sensitivity: Correlate the protein expression levels with the observed IC50 values for cell viability. This can help to identify which targets (on- or off-) are the primary drivers of the cellular response in each cell line.

Issue 3: In vivo experiments show unexpected toxicity or lack of efficacy.

- Possible Cause: Off-target effects can contribute to in vivo toxicity. Conversely, if the therapeutic effect is reliant on an off-target, variations in its expression in the in vivo model could affect efficacy.
- Troubleshooting Steps:
  - Pharmacodynamic Studies: In addition to measuring the degradation of ALK and EGFR in tumor tissue, assess the degradation of key off-targets in both the tumor and healthy tissues.
  - Tolerability Studies: The original research indicates that SIAIS164018 is well-tolerated in vivo.[3][4] If toxicity is observed, it may be specific to the animal model or dosing regimen.
    Consider adjusting the dose and schedule.

#### **Data Presentation**

Table 1: On-Target and Known Off-Target Degradation Profile of SIAIS164018



| Target<br>Family | Protein<br>Target   | Effect                 | Cell Lines    | Concentrati<br>on Range | Reference |
|------------------|---------------------|------------------------|---------------|-------------------------|-----------|
| On-Target        | ALK                 | Degradation            | SR, 293T      | 2.5 nM (IC50)           | [1][2]    |
| ALK<br>(G1202R)  | Degradation         | 293T                   | 6.6 nM (IC50) | [1][2]                  |           |
| EGFR             | Degradation         | H1975                  | 42 nM (IC50)  | [1][2]                  |           |
| Off-Target       | FAK                 | Down-<br>regulation    | SR, Calu-1    | 0.01-1000 nM            | [1][2]    |
| PYK2             | Down-<br>regulation | SR, Calu-1             | 0.01-1000 nM  | [1][2]                  |           |
| PTK6             | Degradation         | Calu-1, MDA-<br>MB-231 | Not specified | [3][4]                  |           |
| FER              | Down-<br>regulation | SR, Calu-1             | 0.01-1000 nM  | [1][2]                  |           |
| RSK1             | Down-<br>regulation | SR, Calu-1             | 0.01-1000 nM  | [1][2]                  |           |
| GAK              | Down-<br>regulation | SR, Calu-1             | 0.01-1000 nM  | [1][2]                  |           |

# **Experimental Protocols**

- 1. Western Blotting for Protein Degradation
- Objective: To quantify the degradation of on- and off-target proteins following SIAIS164018 treatment.
- Methodology:
  - Seed cells in 6-well plates and allow them to adhere overnight.
  - Treat cells with various concentrations of SIAIS164018 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16, 24, 48 hours).



- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, etc.) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.
- Quantify band intensities using densitometry software.
- 2. Kinome Profiling (General Protocol)
- Objective: To identify the off-target kinase interactions of **SIAIS164018**.
- Methodology: This is a general protocol, and specific details may vary depending on the service provider (e.g., Eurofins, Promega).
  - Compound Preparation: Prepare a high-concentration stock solution of SIAIS164018 in DMSO.
  - Assay Plate Preparation: A panel of recombinant kinases is typically arrayed in a multi-well plate format.
  - Kinase Reaction: SIAIS164018 is incubated with each kinase in the presence of ATP and a suitable substrate.
  - Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based method.



 Data Analysis: The activity of each kinase in the presence of SIAIS164018 is compared to a vehicle control (DMSO) to determine the percentage of inhibition.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **SIAIS164018**, illustrating both on-target and off-target degradation pathways.





Click to download full resolution via product page



Caption: Troubleshooting workflow for investigating unexpected phenotypes potentially caused by off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Phase 1 study of HP518, a PROTAC AR degrader in patients with mCRPC: results on safety, pharmacokinetics, and anti-tumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Potential off-target effects of SIAIS164018].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405786#potential-off-target-effects-of-siais164018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com